

# Chemical structure and IUPAC name of 1-(2-Bromo-6-methoxyphenyl)ethanone

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## Compound of Interest

Compound Name: 1-(2-Bromo-6-methoxyphenyl)ethanone

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An In-Depth Technical Guide to 1-(2-Bromo-6-methoxyphenyl)ethanone

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(2-Bromo-6-methoxyphenyl)ethanone**, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and applications, grounded in authoritative scientific principles.

## Core Identity: Structure and Nomenclature

**1-(2-Bromo-6-methoxyphenyl)ethanone** is a disubstituted aromatic ketone. The core structure consists of an acetophenone moiety where the phenyl ring is substituted with a bromine atom and a methoxy group at the ortho-positions relative to the acetyl group. This specific substitution pattern imparts unique reactivity and steric properties, making it a valuable building block in organic synthesis.

The definitive nomenclature and identifiers for this compound are established by authoritative chemical databases.<sup>[1]</sup>

- IUPAC Name: **1-(2-bromo-6-methoxyphenyl)ethanone**<sup>[1]</sup>

- Synonyms: 2'-Bromo-6'-methoxyacetophenone, Ethanone, 1-(2-bromo-6-methoxyphenyl)-[1][2]
- CAS Number: 380225-68-3[2][3]

Below is a visualization of the compound's two-dimensional chemical structure.

Caption: 2D Structure of **1-(2-Bromo-6-methoxyphenyl)ethanone**

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	[1]
Molecular Weight	229.07 g/mol	[1][2]
Physical Form	Solid	[2]
Purity	Typically ≥97%	[2]
XLogP3	2.3	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	2	[1]

Spectroscopic data provides the empirical backbone for structure verification. For **1-(2-Bromo-6-methoxyphenyl)ethanone**, characteristic spectral information is available, including <sup>1</sup>H NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy, which are essential for confirming its identity and purity in a laboratory setting.[1]

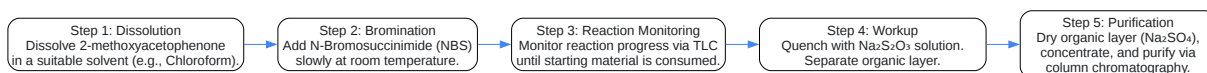
## Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted acetophenones is a cornerstone of organic chemistry. While multiple pathways exist for the bromination of ketones, a common and effective method

involves the electrophilic substitution of a precursor molecule. A plausible and widely applicable synthesis starts from 2-methoxyacetophenone.

## Experimental Protocol: Alpha-Bromination of 2-Methoxyacetophenone

This protocol describes a laboratory-scale synthesis using a common brominating agent.



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Caption: Workflow for the Synthesis of Brominated Methoxyacetophenones.

Detailed Steps:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the starting material, 2-methoxyacetophenone, in a suitable solvent like chloroform or acetic acid.
- **Reagent Addition:** Slowly add 1.05 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS) or Copper(II) Bromide ( $\text{CuBr}_2$ ).<sup>[4][5]</sup> The choice of reagent is critical.
  - **Causality:** NBS is often preferred for alpha-bromination of ketones as it provides a low, steady concentration of bromine, minimizing side reactions like aromatic bromination, which can be promoted by the activating methoxy group.  $\text{CuBr}_2$  is an alternative that can also achieve selective alpha-bromination, often under reflux conditions.<sup>[6]</sup>
- **Reaction Execution:** Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Aqueous Workup:** Once the starting material is consumed, cool the reaction mixture and quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any

remaining bromine.

- **Extraction & Isolation:** Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product is then purified using silica gel column chromatography to yield pure **1-(2-Bromo-6-methoxyphenyl)ethanone**.

This self-validating protocol includes a monitoring step (TLC) and a robust purification stage, ensuring the final product's identity and purity can be confirmed by spectroscopic methods.

## Applications in Research and Drug Development

The strategic placement of the bromo, methoxy, and acetyl groups makes **1-(2-Bromo-6-methoxyphenyl)ethanone** a highly versatile intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.

- **Building Block for Heterocyclic Synthesis:** The ketone and the bromine atom are reactive handles for constructing various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The bromine atom, for instance, is a good leaving group for nucleophilic substitution reactions and a handle for cross-coupling reactions.
- **Precursor for Enzyme Inhibitors:** Halogenated acetophenones are known precursors for synthesizing enzyme inhibitors. For example, the related isomer 2-Bromo-2'-methoxyacetophenone has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis in *E. coli*, with an  $IC_{50}$  of 0.38  $\mu M$ .<sup>[7]</sup> This highlights the potential of the bromo-methoxy-acetophenone scaffold in developing novel antibacterial agents.
- **Synthesis of Chalcones:** This compound can serve as a starting material for synthesizing chalcones, a class of compounds with significant biological activities.<sup>[8]</sup> The acetyl group can undergo condensation reactions with various aldehydes to form the characteristic chalcone backbone.

The utility of this compound lies in its ability to introduce a specific substituted phenyl ring into a larger target molecule, influencing its steric and electronic properties, and ultimately its biological activity.

## Safety and Handling

As with many alpha-halogenated ketones, **1-(2-Bromo-6-methoxyphenyl)ethanone** should be handled with care. These compounds are often classified as lachrymators and can be corrosive.

- General Handling: Use in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
- Hazard Classifications: Similar compounds are classified with hazard statements such as H314 (Causes severe skin burns and eye damage).[9] Always consult the specific Safety Data Sheet (SDS) before use.
- Storage: Store in a cool, dry place, sealed in a dry environment.[3]

## Conclusion

**1-(2-Bromo-6-methoxyphenyl)ethanone** is more than a catalog chemical; it is a strategic synthetic intermediate whose value is defined by its structural features. The ortho-bromo and methoxy substituents provide a unique chemical environment that enables its use in the targeted synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in their scientific endeavors.

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